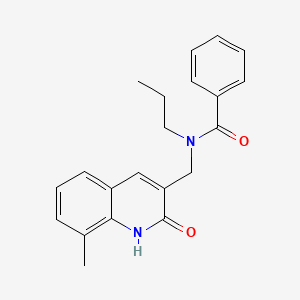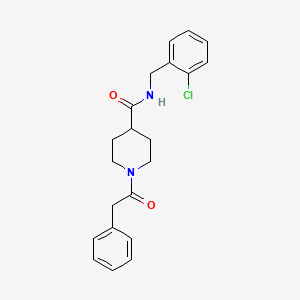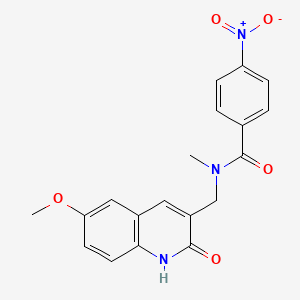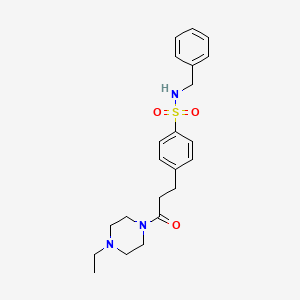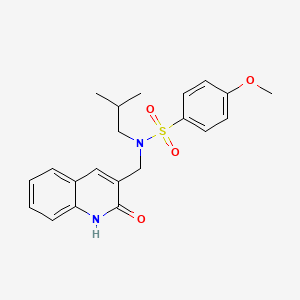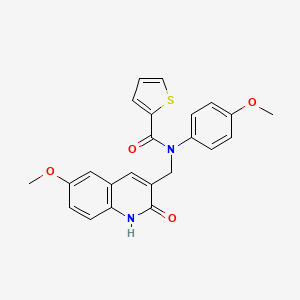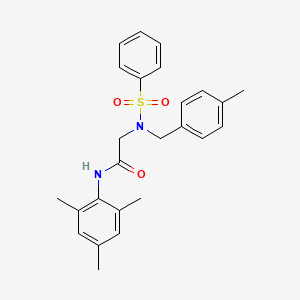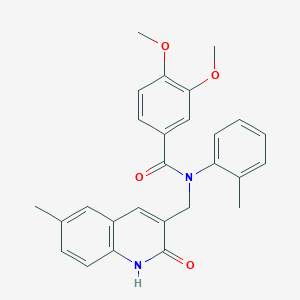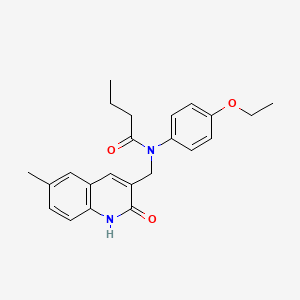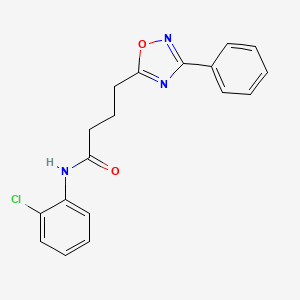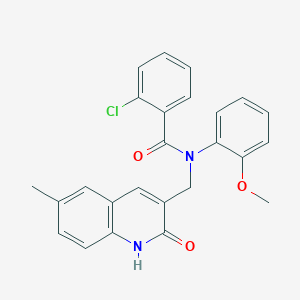![molecular formula C18H22N4O B7699734 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving pyrazoloquinolines would largely depend on the specific substituents present in the molecule. Generally, these compounds can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoloquinolines are expected to have properties typical of aromatic heterocyclic compounds. They are likely to be solid at room temperature and moderately polar due to the presence of nitrogen atoms .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and potential use as fluorescent sensors .
Mode of Action
It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a significant influence on their physical, photophysical, and biological properties .
Biochemical Pathways
Related compounds have been shown to have biological activity, suggesting that they may interact with various biochemical pathways .
Result of Action
Related compounds have shown biological activity, suggesting that they may have significant molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPQB is its high potency and selectivity, which makes it an ideal tool for studying various biological processes. Moreover, MPQB has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, the synthesis of MPQB is relatively complex and requires specialized equipment and expertise. Moreover, the cost of MPQB is relatively high, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research on MPQB. One of the potential areas of research is the development of MPQB derivatives with improved pharmacological properties. Moreover, the identification of the molecular targets of MPQB and the elucidation of its mechanism of action will provide valuable insights into its biological activities. Furthermore, the investigation of the potential applications of MPQB in other research fields, such as infectious diseases and metabolic disorders, may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of MPQB involves the reaction of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with isobutyryl chloride in the presence of a base. The reaction leads to the formation of MPQB, which is then purified through column chromatography. The yield of MPQB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
MPQB has shown promising results in various scientific research fields, including cancer research, neuroscience, and drug discovery. MPQB has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, MPQB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. MPQB has also been identified as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-9-22-17-14(16(21-22)20-18(23)11(2)3)10-13-8-6-7-12(4)15(13)19-17/h6-8,10-11H,5,9H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGSKGNDGIWWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

